An In-depth Technical Guide to 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1)
An In-depth Technical Guide to 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1)
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and explores its reactivity and potential applications in the synthesis of complex bioactive molecules. Emphasis is placed on the causality behind experimental choices and the strategic value of this intermediate in modern organic and medicinal chemistry.[1] This guide serves as an authoritative resource, integrating theoretical knowledge with practical insights to facilitate its effective utilization in research and development.
Introduction: Strategic Importance in Medicinal Chemistry
2,6-Dimethoxy-5-nitropyridin-3-amine is a highly functionalized pyridine derivative. The pyridine scaffold is a privileged structural motif in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] The strategic placement of two methoxy groups, a nitro group, and an amino group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile precursor for a wide range of complex molecular architectures.
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, activating it for specific transformations.[1] Concurrently, the amino and methoxy groups offer multiple points for further chemical elaboration. This combination of functionalities positions 2,6-dimethoxy-5-nitropyridin-3-amine as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. This guide aims to provide the foundational knowledge required to harness the synthetic potential of this compound.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogues. Commercial suppliers confirm its identity through various spectroscopic methods.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,6-dimethoxy-5-nitropyridin-3-amine.
| Property | Value | Source |
| CAS Number | 96859-47-1 | Commercial Suppliers |
| Molecular Formula | C₇H₉N₃O₄ | Calculated |
| Molecular Weight | 199.17 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols | Analogy |
| XLogP3 | 0.8 | Calculated (PubChem CID: 57354928 for a related iodo-analogue)[3] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 6 | Calculated |
Note: Most properties are calculated or inferred by analogy due to a lack of published experimental data.
Spectroscopic Characterization (Predicted)
The structural features of 2,6-dimethoxy-5-nitropyridin-3-amine suggest the following characteristic spectroscopic signatures:
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¹H NMR: The spectrum is expected to show a single aromatic proton as a singlet. Two distinct singlets corresponding to the two methoxy groups would be observed, likely in the range of 3.8-4.2 ppm. A broad singlet for the amine protons would also be present, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to the methoxy groups and the nitro/amino groups would show characteristic downfield shifts.
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IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-O stretching for the methoxy groups (around 1020-1250 cm⁻¹). A similar compound, 2-amino-3-methyl-5-nitropyridine, has been studied spectroscopically, providing a basis for these predictions.[4]
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 199. Fragmentation patterns would likely involve the loss of methoxy, nitro, and amino groups.
Proposed Synthesis Protocol
Caption: Proposed synthetic workflow for 2,6-dimethoxy-5-nitropyridin-3-amine.
Step 1: Nitration of 2,6-Dichloropyridine
Causality: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, forcing conditions using a mixture of nitric and sulfuric acid can achieve nitration. The electron-withdrawing chlorine atoms further deactivate the ring but direct the incoming electrophile (NO₂⁺) to the 3- or 5-position. Due to the symmetry of the starting material, these positions are equivalent.
Protocol:
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To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 25°C.
-
Cool the mixture in an ice bath and add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
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The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried under vacuum. This procedure is analogous to established methods for nitrating dichloropyridines.[5]
Step 2: Regioselective Amination
Causality: The strong electron-withdrawing effect of the nitro group activates the positions ortho (C2) and para (C4) to it for nucleophilic aromatic substitution (SNAr). In 2,6-dichloro-3-nitropyridine, the chlorine at the C2 position is ortho to the nitro group and is therefore highly activated towards displacement by a nucleophile like ammonia. The C6 chlorine is meta to the nitro group and thus significantly less reactive.
Protocol:
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Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol in a pressure vessel.
-
Saturate the solution with ammonia gas at a low temperature or add a concentrated solution of ammonia in methanol.
-
Seal the vessel and heat to a moderate temperature (e.g., 50-70°C) for several hours. The reaction should be monitored for the consumption of the starting material.
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After cooling, the solvent is removed under reduced pressure. The resulting crude product, 2-amino-6-chloro-5-nitropyridine, can be purified by recrystallization or column chromatography.
Step 3: Methoxylation
Causality: The remaining chlorine atom at the C6 position is now activated for SNAr by the para-nitro group. Reaction with a strong nucleophile like sodium methoxide will readily displace the chloride.
Protocol:
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Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to methanol or by using a commercial solution.
-
To the stirred solution of sodium methoxide, add 2-amino-6-chloro-5-nitropyridine portion-wise, maintaining the temperature below 30°C.
-
After the addition, the mixture can be stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. Monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate.
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,6-dimethoxy-5-nitropyridin-3-amine.
-
Further purification can be achieved by column chromatography or recrystallization to obtain the final product of high purity. This methoxylation step is well-precedented for similar substrates.[5]
Reactivity and Synthetic Applications
The synthetic utility of 2,6-dimethoxy-5-nitropyridin-3-amine stems from the distinct reactivity of its functional groups. It serves as a scaffold upon which molecular complexity can be built, making it a valuable asset in drug discovery programs.[1]
Caption: Key reaction pathways for synthetic diversification.
Reduction of the Nitro Group
The most prominent reaction of this compound is the reduction of the nitro group to a primary amine. This transformation is fundamental in medicinal chemistry as it unmasks a key functional group for further elaboration.
-
Catalytic Hydrogenation: This is a clean and efficient method. The compound can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a polar solvent like ethanol or ethyl acetate.
-
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of hydrochloric acid. Stannous chloride (SnCl₂) in concentrated HCl is also a very effective system for this reduction.[5]
The resulting product, 2,6-dimethoxypyridine-3,5-diamine , is a highly valuable intermediate itself, possessing two nucleophilic amino groups at the 3- and 5-positions. The differential reactivity of these two amino groups could potentially be exploited for selective functionalization.
Reactions of the Amino Group
The existing 3-amino group can be functionalized prior to the reduction of the nitro group, allowing for a different synthetic strategy.
-
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.
-
Alkylation: Reductive amination with aldehydes or ketones can be employed to introduce alkyl substituents.
-
Diazotization: While reactions of aminopyridines with nitrous acid can be complex, under controlled conditions, the amino group could be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
Application in the Synthesis of Fused Heterocycles
The diamine intermediate (2,6-dimethoxypyridine-3,5-diamine) is an excellent precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines. These scaffolds are prevalent in many biologically active compounds. The 1,3-relationship of the amino groups allows for condensation reactions with various reagents (e.g., orthoesters, carboxylic acids, or phosgene derivatives) to construct a five-membered imidazole ring fused to the pyridine core.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,6-dimethoxy-5-nitropyridin-3-amine is not widely available. However, based on the known hazards of related nitropyridine and aminopyridine compounds, the following precautions are strongly recommended. A related compound, 2-amino-6-methoxy-3-nitropyridine, is classified as harmful if swallowed and causes skin and eye irritation.[6]
-
Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
-
Conclusion
2,6-Dimethoxy-5-nitropyridin-3-amine is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its highly functionalized pyridine core offers multiple avenues for synthetic diversification. While a dedicated body of literature for this specific compound is sparse, its synthesis and reactivity can be confidently predicted from established principles of heterocyclic chemistry. The proposed synthetic route provides a robust framework for its preparation, and the outlined reaction pathways highlight its utility in constructing complex molecular scaffolds, particularly fused heterocyclic systems. This guide provides the necessary technical insights for researchers to effectively incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel bioactive molecules.
References
-
ResearchGate. Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
PubChem. 2-Amino-6-methoxy-3-nitropyridine. [Link]
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
-
PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
- Google Patents.
-
ResearchGate. Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]
- Google Patents. Preparing method of 2,6-dichloro-3-nitropyridine.
- Google Patents.
-
PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]
-
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]
-
PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
PMC. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]
-
ResearchGate. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. [Link]
-
PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. [Link]
-
NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
Semantic Scholar. Nitropyridines: Synthesis and reactions. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
-
PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 96859-47-1|2,6-Dimethoxy-5-nitropyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 5-Iodo-6-methoxy-3-nitropyridin-2-amine | C6H6IN3O3 | CID 57354928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
